![molecular formula C12H13F3N2O2 B2992775 4-(2-Aminoethyl)-3-methylbenzonitrile, trifluoroacetic acid CAS No. 2126177-31-7](/img/structure/B2992775.png)
4-(2-Aminoethyl)-3-methylbenzonitrile, trifluoroacetic acid
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Overview
Description
4-(2-Aminoethyl)-3-methylbenzonitrile, trifluoroacetic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as MEABN, and it is synthesized through a specific method that involves the use of trifluoroacetic acid. The purpose of
Scientific Research Applications
Solar Energy Materials
- A perfluorinated compound similar to 4-(2-Aminoethyl)-3-methylbenzonitrile, trifluoroacetic acid, namely 4-amino-2-(trifluoromethyl)benzonitrile (ATMB), has been used as an additive in polymer solar cells (PSCs). This addition improved the power conversion efficiency of the cells significantly, highlighting its potential application in enhancing solar energy materials (Jeong et al., 2011).
Organic Chemistry and Synthesis
- 2-(Acylamino)benzonitriles have been used in the synthesis of 2-Substituted 4-(Arylamino)quinazolines. This process involves refluxing with primary arylamines, using trifluoroacetic acid as a catalyst, showcasing its role in facilitating chemical reactions (Marinho & Proença, 2015).
Corrosion Inhibition
- Derivatives of 2-aminobenzene-1,3-dicarbonitriles have demonstrated potential as corrosion inhibitors for mild steel in acidic environments. This application is crucial in industrial settings to protect metals from corrosion (Verma, Quraishi, & Singh, 2015).
Pharmaceutical Analysis
- Trifluoroacetic acid has been used in the liquid chromatography analysis of pharmaceutical compounds like pirfenidone, demonstrating its utility in the analytical chemistry field (Shi et al., 2009).
Charge Transfer and Conversion
- Tetrafluoro-aminobenzonitriles, related to the query compound, are studied for their ultrafast intramolecular charge transfer and internal conversion. This research is relevant in the field of physical chemistry and materials science (Galievsky et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that amine protecting groups are essential for the synthesis of peptides .
Mode of Action
The compound interacts with its targets through a process known as carbamylation. Carbamates are useful protecting groups for amines and can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the synthesis of peptides. The compound plays a role in the formation of peptide bonds, which are the amide bonds that join together two amino acids .
Pharmacokinetics
It’s known that the boc protecting group can be removed with strong acid (trifluoroacetic acid) or heat , which may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of peptide bonds, which are crucial for the synthesis of peptides . This process is essential for various biological functions, including the formation of proteins.
Action Environment
The action of 4-(2-Aminoethyl)-3-methylbenzonitrile, trifluoroacetic acid can be influenced by various environmental factors. For instance, the removal of the Boc protecting group can be achieved under relatively mild conditions . .
properties
IUPAC Name |
4-(2-aminoethyl)-3-methylbenzonitrile;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.C2HF3O2/c1-8-6-9(7-12)2-3-10(8)4-5-11;3-2(4,5)1(6)7/h2-3,6H,4-5,11H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNJSOWVQPEMQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)CCN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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